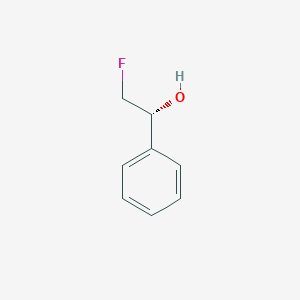

(R)-1-Phenyl-2-fluoroethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-fluoro-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOFPSAANUWIIM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Asymmetric Synthesis of R 1 Phenyl 2 Fluoroethanol

Asymmetric Reduction of 2-Fluoroacetophenone (B1329501) Precursors

The most direct approach to (R)-1-Phenyl-2-fluoroethanol involves the asymmetric reduction of the prochiral ketone, 2-fluoroacetophenone. a2bchem.comthieme-connect.de This transformation can be achieved with high enantioselectivity using various chemocatalytic methods, including catalytic hydrogenation and hydride-mediated reductions.

Catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful techniques for producing chiral alcohols from ketones. liv.ac.uk These methods utilize chiral metal complexes to facilitate the stereoselective addition of hydrogen.

Ruthenium-based catalysts are prominent in this field. For instance, the heterogeneous catalyst Ru-(S)-BINAP/γ-Al2O3 has been used for the asymmetric hydrogenation of 2'-fluoroacetophenone, although the enantiomeric excess (ee) achieved was lower than that for the non-fluorinated analogue, acetophenone (B1666503). researchgate.net Similarly, chiral rhodium(III) complexes have demonstrated high efficiency. C2-symmetric bis(sulfonamide) ligands containing a fluorene-chiral (1R,2R)-cyclohexane-1,2-diamine moiety, when complexed with Rh(III), catalyze the ATH of substituted aromatic ketones in aqueous sodium formate. scielo.br This system provides the corresponding chiral alcohols in excellent yields and high enantioselectivity. scielo.br The use of aqueous media makes this approach environmentally benign and cost-effective. liv.ac.uk

| Precursor | Catalyst System | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 2'-Fluoroacetophenone | Ru-(S)-BINAP/γ-Al2O3 | H₂ (5.0 MPa) | N/A | Lower than 75% | researchgate.net |

| 4'-Fluoroacetophenone | [Rh(Cp*)Cl(C₂-symmetric fluorene-ligand)] | Aqueous HCO₂Na | >99 | 91 (R) | scielo.br |

Stoichiometric and catalytic reductions using chiral borane (B79455) reagents are a well-established method for the asymmetric synthesis of alcohols. rsc.org One of the most effective reagents is (–)-B-chlorodiisopinocampheylborane (Ipc₂BCl). thieme-connect.dedokumen.pub The reduction of 2-fluoroacetophenone with Ipc₂BCl proceeds more rapidly than that of acetophenone, an effect attributed to the increased electrophilicity of the carbonyl carbon due to the adjacent fluorine atom. This method yields this compound with high enantiomeric excess. thieme-connect.de

Another powerful system involves the use of catecholborane catalyzed by chiral oxazaborolidines, commonly known as the Corey-Bakshi-Shibata (CBS) reduction. rsc.org The reduction of para-substituted α-fluoroacetophenones using the (R)-(+)-2-methyl-CBS-oxazaborolidine–borane complex has been investigated. thieme-connect.de This system consistently produces 1-aryl-2-fluoroethanols in over 90% ee, with optimal results observed in acyclic ethereal solvents at low temperatures. thieme-connect.de

| Precursor | Reagent/Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 2-Fluoroacetophenone | (–)-B-Chlorodiisopinocampheylborane (Ipc₂BCl) | Et₂O, -25 °C, 1 h | 80 | 95 (R) | thieme-connect.de |

| para-Substituted 2-Fluoroacetophenones | (R)-(+)-2-Methyl-CBS-oxazaborolidine–borane complex | Acyclic ether, -20 °C | N/A | >90 | thieme-connect.de |

Enantioselective Synthesis via Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes and whole-cell microorganisms can perform asymmetric reductions under mild conditions with exceptional enantio- and regioselectivity. nih.govresearchgate.net

Isolated enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are widely used for the asymmetric reduction of ketones. researchgate.net These enzymes, often dependent on a nicotinamide (B372718) cofactor (NADH or NADPH), can be engineered for enhanced activity, stability, and stereoselectivity. nih.govzhaw.ch By employing a co-substrate like isopropanol (B130326), the expensive cofactor can be regenerated in situ, creating a more economical process. researchgate.net

The optimization of a ketoreductase from Sporidiobolus salmonicolor for the synthesis of a pharmaceutical intermediate demonstrates the power of this approach. nih.govzhaw.chnih.gov Through semi-rational enzyme engineering, a variant was created with significantly higher catalytic activity and robustness, achieving high conversion and diastereomeric excess at industrial scale. nih.govzhaw.chnih.gov While many wild-type ADHs produce (S)-alcohols, specific (R)-selective ADHs exist and others can be engineered to invert their natural enantiopreference, providing access to the desired this compound. researchgate.net

| Enzyme Type | Substrate Type | Key Features | Typical Product Configuration | Reference |

|---|---|---|---|---|

| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Fluoro-containing 1-arylethanones | High enantioselectivity, mild conditions, cofactor recycling systems (e.g., with isopropanol). | Both (R) and (S) enantiomers accessible by selecting or engineering the enzyme. | researchgate.netnih.gov |

| Engineered KRED from Sporidiobolus salmonicolor | Prochiral ketones for ipatasertib (B1662790) precursor | 64-fold higher activity, robust under process conditions. | (R,R)-trans alcohol with 99.7% de. | zhaw.chnih.gov |

The use of whole microbial cells, such as fungi and yeast, for asymmetric reductions leverages the cell's enzymatic machinery without the need for enzyme purification. nih.govresearchgate.net This method is often cost-effective and straightforward.

Various endophytic fungi have been screened for their ability to reduce acetophenone and its derivatives. nih.gov For example, Neofusicoccum parvum, an endophytic fungus isolated from Illicium verum, was found to asymmetrically reduce acetophenone to (R)-(+)-1-phenylethanol with high yield and enantiomeric excess. nih.gov The reaction conditions, including pH, temperature, and substrate concentration, were optimized to maximize both conversion and selectivity. nih.gov Similarly, marine-derived fungi have shown potential, with some strains exclusively producing the (S)-enantiomer from trifluoroacetophenone, while others can produce (R)-alcohols from different fluorinated substrates, highlighting the diversity of microbial catalysts. researchgate.net

| Microorganism | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Neofusicoccum parvum BYEF07 | Acetophenone | (R)-(+)-1-Phenylethanol | 78 | 96 | nih.gov |

| Botryosphaeria sp. CBMAI 1197 | 1-(2,4,5-trifluorophenyl)ethanone | (R)-1-(2,4,5-trifluorophenyl)ethanol | N/A | >99 | researchgate.net |

Stereoselective Nucleophilic Ring Opening of Epoxides by Fluoride (B91410) Sources

An alternative synthetic route to β-fluoro alcohols is the asymmetric ring-opening (ARO) of epoxides with a nucleophilic fluoride source. ucla.eduresearchgate.net This strategy allows for the construction of the C-F and C-O bonds with stereocontrol. A significant challenge has been the identification of suitable, soluble fluoride sources and effective catalysts.

A highly enantioselective method has been developed using a cooperative dual-catalyst system for the kinetic resolution of terminal epoxides like racemic styrene (B11656) oxide. ucla.edu This system employs a chiral (salen)Co complex as a Lewis acid to activate the epoxide and an amine cocatalyst. ucla.edu Benzoyl fluoride, in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), serves as a latent and mild source of hydrogen fluoride. ucla.edu This protocol is operationally simple and provides (S)-2-fluoro-1-phenylethanol in high enantiomeric excess from the kinetic resolution of racemic styrene oxide. ucla.edu By selecting the appropriate enantiomer of the cobalt catalyst, it is possible to access the (R)-fluoroalcohol. The reaction proceeds with high regioselectivity, with fluoride attacking exclusively at the terminal position of the epoxide. ucla.edu

| Precursor | Catalyst System | Fluoride Source | Product | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Racemic Styrene Oxide | (R,R)-(–)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) / DBN | Benzoyl Fluoride / HFIP | (S)-2-Fluoro-1-phenylethanol | >98 (for recovered epoxide) | smolecule.comucla.edu |

Chiral Catalyst-Controlled Epoxide Ring Opening

A prominent strategy for the asymmetric synthesis of β-fluoroalcohols is the enantioselective ring-opening of epoxides using a fluoride source, guided by a chiral catalyst. nih.gov A cooperative dual-catalyst system has been shown to be highly effective for the nucleophilic fluorination of terminal epoxides like styrene oxide. nih.govucla.edu This system often employs a chiral Lewis acid and a chiral amine, which work in concert to achieve high enantioselectivity. ucla.eduresearchgate.net

For instance, the reaction of styrene oxide with benzoyl fluoride, a latent source of fluoride, can be catalyzed by a dual system to produce this compound. ucla.eduresearchgate.net The regioselective attack of the fluoride ion occurs at the terminal, less hindered carbon of the epoxide. ucla.edu Detailed mechanistic studies, including substituent effects in the opening of para-substituted styrene oxides, have indicated that the ring-opening step is rate-limiting and proceeds through a bimetallic mechanism. escholarship.org The active nucleophilic fluorine source is believed to be a metal bifluoride. escholarship.org

| Catalyst System | Fluoride Source | Substrate | Product | Enantiomeric Excess (ee) |

| (salen)Co(II) / (-)-Tetramisole | Benzoyl Fluoride | Styrene Oxide | This compound | Up to 95% researchgate.net |

| Linked Dimeric (salen)Co catalyst / DBN | Benzoyl Fluoride | meso-Epoxides | β-fluoroalcohols | High escholarship.org |

Table is based on data from cited research articles.

Stereochemical Control Mechanisms in Fluorination

The stereochemical outcome of the fluorination process is critically dependent on the nature of the catalyst and the reaction conditions. In the dual-catalyst system for epoxide ring opening, the chiral Lewis acid activates the epoxide, while the chiral amine delivers the fluoride nucleophile in a stereocontrolled manner. ucla.eduresearchgate.net The interaction between the catalyst system and the substrate creates a chiral environment that directs the approach of the nucleophile, leading to the preferential formation of one enantiomer.

In other approaches, such as the fluorination of α-fluoro carbonyl compounds, the stereochemistry is controlled by the directing effect of existing chiral centers or by the use of chiral reagents. For example, the diastereoselective fluorination of amide enolates derived from chiral oxazolidinones (Fox auxiliaries) proceeds with high diastereoselectivity (de >98%). researchgate.net Theoretical and experimental studies suggest that a fluorine-metal interaction can rigidify the transition state, thereby directing the approach of the electrophilic fluorine source. cyu.fr This control element is crucial for achieving high levels of stereoselectivity.

Chiral Auxiliary-Mediated Synthesis Routes

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical course of subsequent reactions. wikipedia.orgsigmaaldrich.com This strategy has been successfully applied to the synthesis of chiral fluoroalcohols.

Diastereoselective Approaches Utilizing Chiral Auxiliaries

The use of chiral auxiliaries, such as Evans oxazolidinones or fluorinated oxazolidines (Fox), allows for highly diastereoselective fluorination reactions. cyu.frresearchgate.net For example, an N-acyl derivative of a chiral auxiliary can be enolized and then treated with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce a fluorine atom with high stereocontrol. researchgate.net The steric hindrance and conformational rigidity imposed by the auxiliary guide the incoming electrophile to one face of the enolate. numberanalytics.com

Fluorinated chiral auxiliaries, like 2-trifluoromethyl-4-phenyloxazolidine, have proven to be particularly effective. cyu.fr The diastereoselectivity in these reactions is often excellent, and the method is applicable to a range of substrates. cyu.fr

Strategic Cleavage of Chiral Auxiliaries

A critical step in any chiral auxiliary-based synthesis is the clean and efficient removal of the auxiliary without affecting the newly created stereocenter. sigmaaldrich.com For N-acyl oxazolidinone auxiliaries, cleavage can be achieved through various methods, including hydrolysis with reagents like lithium hydroxide (B78521) (LiOH) or lithium hydroperoxide (LiOOH). uq.edu.au The choice of reagent can be crucial, as LiOH may favor endocyclic cleavage, opening the oxazolidinone ring itself, while LiOOH often provides the desired exocyclic cleavage to yield the carboxylic acid. uq.edu.au Subsequent reduction of the resulting α-fluoro carboxylic acid or its derivative can then furnish the target this compound. Reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) can directly yield the alcohol. researchgate.net

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a powerful method for separating a racemic mixture into its constituent enantiomers by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org

Enzymatic Kinetic Resolution Methodologies

Enzymatic kinetic resolution is a widely used and highly efficient method for obtaining enantiopure alcohols. Lipases, in particular, have demonstrated excellent enantioselectivity in the acylation of racemic alcohols. researchgate.net In the case of 1-phenyl-2-fluoroethanol, lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, can selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted, or vice versa depending on the specific lipase and reaction conditions. researchgate.netresearchgate.net

The reaction typically involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297) or vinyl butanoate, in an organic solvent. researchgate.netscirp.org The choice of acyl donor can significantly impact the reaction rate. researchgate.net By carefully controlling the reaction time, one can isolate the unreacted alcohol or the ester product with high enantiomeric excess. researchgate.net For example, the lipase-catalyzed acetylation of racemic 2-fluoro-1-phenylethanol (B1655912) can achieve enantiomeric excesses greater than 99%. Specifically, Pseudomonas fluorescens lipase (PFL) has been shown to preferentially acetylate the (R)-enantiomer, leaving the (S)-enantiomer. Conversely, CALB-catalyzed resolutions have yielded (R)-1-phenyl-2-haloethanols with 98–99% ee. researchgate.net

| Enzyme | Acyl Donor | Unreacted Enantiomer (ee) | Esterified Enantiomer (ee) |

| Candida antarctica Lipase B (CALB) | Vinyl Butanoate | (S)-1-Phenyl-2-fluoroethanol (>99%) | (R)-1-Phenyl-2-fluorobutanoate (>99%) |

| Pseudomonas fluorescens lipase (PFL) | Vinyl Acetate | (S)-2-fluoro-1-phenylethanol (>99%) | (R)-2-fluoro-1-phenylacetate (>99%) |

Table is based on data from cited research articles.

Non-Enzymatic Kinetic Resolution Protocols

The asymmetric synthesis of this compound through non-enzymatic kinetic resolution represents a significant strategy for obtaining this enantiomerically pure fluorohydrin. Unlike enzymatic methods, these protocols utilize chiral chemical catalysts to differentiate between the enantiomers of a racemic starting material. A prominent and well-documented non-enzymatic approach involves the kinetic resolution of a precursor, racemic styrene oxide, through a fluoride ring-opening reaction catalyzed by a chiral metal complex. smolecule.comucla.edu

This methodology leverages a cooperative dual-catalyst system. A chiral Lewis acid, typically a cobalt-salen complex, activates the epoxide, while a cocatalyst facilitates the delivery of the fluoride nucleophile. ucla.edu The enantiomeric purity of the final product, (S)-2-fluoro-1-phenylethanol, is achieved because one enantiomer of the racemic epoxide reacts significantly faster with the fluoride source in the presence of the chiral catalyst system, leaving the other enantiomer of the epoxide unreacted. The subsequent reaction yields the desired fluorohydrin with high enantioselectivity. smolecule.comucla.edu

A detailed procedure published in Organic Syntheses outlines the kinetic resolution of racemic styrene oxide using a commercially available chiral (salen)Co(II) precatalyst in conjunction with the amine cocatalyst 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). ucla.edu Benzoyl fluoride, in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), serves as a latent and stable source of hydrogen fluoride. ucla.edu This protocol is noted for its operational simplicity, as it can be performed in standard glassware without the rigorous exclusion of air or moisture. ucla.edu

The reaction proceeds via regioselective ring-opening of the epoxide at the terminal position. ucla.edu The efficiency of the resolution allows for the isolation of (S)-2-fluoro-1-phenylethanol with excellent enantiomeric excess. ucla.edu

Detailed research findings for this non-enzymatic kinetic resolution are summarized in the table below.

Table 1: Non-Enzymatic Kinetic Resolution of Styrene Oxide to Yield (S)-2-Fluoro-1-phenylethanol

| Catalyst System | Reagents | Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|

| (salen)Co(II) precatalyst / 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Styrene oxide, Benzoyl fluoride, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), Diethyl ether | Stirring at 25°C for 13–14 h | 41–42 | 98–98.5 | ucla.edu |

| (R,R)-(–)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) / DBN | Styrene oxide, Fluorinating agents | Controlled temperature | High Purity | High | smolecule.com |

Stereochemical Control and Chiral Purity Assessment in R 1 Phenyl 2 Fluoroethanol Research

Mechanistic Understanding of Stereocontrol in Asymmetric Syntheses

The ability to selectively produce one enantiomer over the other is a cornerstone of modern organic synthesis. sigmaaldrich.com For (R)-1-Phenyl-2-fluoroethanol, this control is achieved through a deep understanding of reaction mechanisms at the molecular level.

Transition State Analysis in Enantioselective Reactions

The stereochemical outcome of an asymmetric reaction is determined at the transition state, the highest energy point along the reaction coordinate. The difference in the free energy of the diastereomeric transition states leading to the (R) and (S) enantiomers dictates the enantiomeric excess (ee) of the product.

In the context of synthesizing chiral fluorohydrins like this compound, various asymmetric reactions are employed, including the reduction of α-fluoro ketones and the ring-opening of epoxides. nih.govthieme-connect.de For instance, in the asymmetric reduction of a prochiral ketone, the chiral catalyst creates a chiral environment around the carbonyl group. The substrate can approach the catalyst in two possible ways, leading to two diastereomeric transition states. The more stable transition state, which experiences less steric hindrance and more favorable electronic interactions, will be lower in energy, leading to the preferential formation of one enantiomer.

Computational studies, such as those using density functional theory (DFT), are instrumental in modeling these transition states. d-nb.inforesearchgate.net These models can elucidate the non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern stereoselectivity. For example, in the iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols to produce 1,2-fluorohydrins, the geometry of the iridium complex and its interaction with the substrate in the transition state are crucial for high enantioselectivity. rsc.orgresearchgate.net The presence of the fluorine atom can also influence the conformational preferences of the molecule through stereoelectronic effects, such as the gauche effect, which can impact the stability of different transition state assemblies. beilstein-journals.org

Chiral Inductor Roles and Substrate-Catalyst Interactions

Chiral inductors, which can be chiral catalysts, reagents, or solvents, are fundamental to asymmetric synthesis. rsc.orgnih.gov They operate by creating a diastereomeric interaction with the substrate, thereby directing the reaction towards the formation of a specific enantiomer.

In the synthesis of this compound, a chiral catalyst, often a metal complex with a chiral ligand, forms a transient complex with the substrate. d-nb.info The specific three-dimensional structure of this complex dictates the facial selectivity of the reaction. For example, in the asymmetric reduction of 2-fluoro-1-phenylethanone, a chiral borane (B79455) reagent can act as a Lewis acid, coordinating to the carbonyl oxygen. The chiral ligands on the boron atom then create a steric environment that favors the approach of a hydride reagent from one face of the ketone, leading to the formation of this compound with high enantiomeric excess.

The interaction between the substrate and the catalyst is a complex interplay of steric and electronic factors. The phenyl group and the fluorine atom of the substrate play significant roles in how it orients itself within the catalyst's chiral pocket. The fluorine atom, being highly electronegative, can engage in specific electronic interactions, including dipole-dipole and hydrogen bonding interactions, which can further stabilize one transition state over the other. beilstein-journals.org The choice of solvent and additives can also influence these interactions and, consequently, the stereochemical outcome of the reaction. rsc.orgnih.gov

Analytical Methodologies for Enantiomeric Excess Determination

Once an asymmetric synthesis is complete, it is crucial to accurately determine the enantiomeric excess (ee) of the product. The ee is a measure of the purity of a chiral substance and is calculated as the absolute difference between the percentage of the major and minor enantiomers. pharmaguru.co Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for this compound

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying enantiomers. humanjournals.com The separation is achieved by using a chiral stationary phase (CSP), which is a solid support that has been coated or bonded with a chiral selector. sigmaaldrich.com

For the analysis of this compound, a common approach involves using a CSP based on derivatized polysaccharides, such as cellulose (B213188) or amylose. humanjournals.com The enantiomers of the analyte interact differently with the chiral selector of the CSP, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength leads to different retention times for the (R) and (S) enantiomers, allowing for their separation.

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is critical for achieving good separation. u-tokyo.ac.jp The flow rate and column temperature are also optimized to enhance resolution. Detection is commonly performed using a UV detector, as the phenyl group in this compound absorbs UV light. The enantiomeric excess can be calculated from the relative areas of the two enantiomeric peaks in the chromatogram. pharmaguru.co

A study on the chemoenzymatic synthesis of enantiopure 1-phenyl-2-haloethanols utilized a Daicel Chiracel OD-H column with a mobile phase of hexane and isopropanol (96:4) to achieve separation. researchgate.net

Table 1: Example of Chiral HPLC Parameters for Phenyl-2-haloethanol Derivatives researchgate.net

| Parameter | Value |

|---|---|

| Column | Daicel Chiracel OD-H |

| Mobile Phase | Hexane:Isopropanol (96:4) |

| Flow Rate | 1 mL/min |

| Detection | UV |

Chiral Gas Chromatography (GC) Techniques

Chiral Gas Chromatography (GC) is another effective method for the separation of volatile enantiomers. chromatographyonline.com Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are commonly used as chiral selectors in GC columns. chromatographyonline.comgcms.cz

For the analysis of this compound, the alcohol may need to be derivatized to increase its volatility and improve its interaction with the CSP. However, direct analysis is also possible. The enantiomers partition differently between the mobile gas phase and the chiral stationary phase, leading to different retention times.

The temperature program of the GC oven is a key parameter for optimizing the separation. libretexts.org A flame ionization detector (FID) is typically used for detection. The enantiomeric excess is determined by comparing the peak areas of the two enantiomers. libretexts.org Research has shown successful separation of similar compounds, such as 1-phenyl-2-haloethanols, using chiral GC. researchgate.net

Table 2: General Parameters for Chiral GC Analysis

| Parameter | Typical Value/Type |

|---|---|

| Column | Capillary column with cyclodextrin-based CSP |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient |

| Detector | Flame Ionization Detector (FID) |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). semmelweis.hulibretexts.org Enantiomers are chemically identical and thus have identical NMR spectra. However, in the presence of a chiral, non-racemic environment, they can be distinguished.

A chiral shift reagent, often a lanthanide complex, can reversibly bind to a basic site in the analyte, such as the hydroxyl group of this compound. libretexts.org This interaction forms transient diastereomeric complexes. The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the protons near the binding site, and these shifts are different for the two diastereomeric complexes. libretexts.org This results in the splitting of signals in the ¹H NMR spectrum, where each enantiomer gives rise to a distinct set of peaks. The enantiomeric excess can then be calculated from the integration of these separated signals. nih.govnih.gov

Alternatively, a chiral solvating agent can be used. This involves dissolving the analyte in a chiral solvent or adding a chiral molecule to the NMR sample. The differential solvation of the enantiomers leads to the formation of diastereomeric solvates, which can result in small but measurable differences in their NMR spectra.

Table 3: Common Types of Chiral Additives in NMR Spectroscopy

| Additive Type | Mechanism | Example |

|---|---|---|

| Chiral Shift Reagents | Forms transient diastereomeric complexes with the analyte, inducing large chemical shift differences. | Lanthanide complexes (e.g., Eu(hfc)₃) libretexts.orgnih.gov |

| Chiral Solvating Agents | Forms diastereomeric solvates with the analyte through non-covalent interactions, leading to small chemical shift differences. | (R)-(-)-O-acetylmandelic acid nih.gov |

Reactivity and Derivatization Strategies for R 1 Phenyl 2 Fluoroethanol

Reactions Involving the Hydroxyl Group

The hydroxyl group is the most reactive site in (R)-1-Phenyl-2-fluoroethanol, readily participating in esterification, etherification, oxidation, and nucleophilic substitution reactions following activation. These transformations are fundamental for creating derivatives, introducing protecting groups, or converting the alcohol into other functional groups.

Esterification and etherification are common strategies for protecting the hydroxyl group or for creating new derivatives with altered properties. These reactions can be achieved through various chemical and enzymatic methods.

Enzymatic kinetic resolution via esterification is a highly effective method for obtaining enantiomerically pure this compound. Lipases, such as Candida antarctica Lipase (B570770) B (CALB), are particularly efficient in catalyzing the acylation of the racemic alcohol, showing a preference for one enantiomer and allowing for the separation of the unreacted (R)-enantiomer with high enantiomeric excess. researchgate.net Vinyl esters, like vinyl butanoate, are often used as acyl donors due to the irreversible nature of the transesterification. researchgate.net

Chemical methods for esterification include the classic Fischer esterification using a carboxylic acid in the presence of an acid catalyst, though milder methods are often preferred to avoid side reactions. operachem.com For instance, N-bromosuccinimide (NBS) has been shown to catalyze the direct dehydrative esterification of carboxylic acids with alcohols, including fluorinated alcohols like 2-fluoroethanol (B46154), under neutral conditions. mdpi.com Another approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, which then readily reacts with the alcohol. beilstein-journals.org

Etherification can be accomplished via methods like the Williamson ether synthesis, although this requires deprotonation of the alcohol to form the alkoxide, which can be challenging. A more versatile method is the Mitsunobu reaction, which allows for the formation of ethers from alcohols under mild conditions with inversion of stereochemistry. researchgate.net This reaction involves activating the hydroxyl group with a combination of triphenylphosphine (B44618) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD). unco.edu

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | |||

| Enzymatic Kinetic Resolution | Lipase (e.g., Novozym 435), Vinyl butanoate, Organic solvent | Ester (from the S-enantiomer), leaving (R)-alcohol | researchgate.net |

| NBS-Catalyzed Esterification | Carboxylic acid, N-bromosuccinimide (NBS), 70 °C | Ester | mdpi.com |

| Acid Chloride Method | Acid chloride, Pyridine, 0 °C to room temperature | Ester | beilstein-journals.orgacs.org |

| Etherification | |||

| Mitsunobu Reaction | Triphenylphosphine, DEAD or DIAD, R-OH | Ether | researchgate.netunco.edu |

| Base-Mediated Etherification | Cesium carbonate, Alkyl halide, DMF | Ether | nih.gov |

The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, 2-fluoro-1-phenylethanone. This transformation opens up further synthetic possibilities, as the resulting α-fluoroketone is a versatile intermediate.

A variety of oxidizing agents can be employed for this purpose. Common laboratory reagents include chromium-based oxidants and potassium permanganate. smolecule.com More selective and milder reagents are often preferred, such as Dess-Martin periodinane (DMP), which is known for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, with high efficiency and under neutral conditions. nih.gov Another effective oxidant is potassium tetraoxoferrate(VI) (K₂FeO₄), which converts secondary alcohols to ketones in almost quantitative yields under basic conditions. cdnsciencepub.com The oxidation of 1-phenyl-2,2,2-trifluoroethanol (B1197755), a closely related compound, to its corresponding ketone has been demonstrated with high yields using this method. cdnsciencepub.com

The resulting 2-fluoro-1-phenylethanone can undergo a range of subsequent transformations. For example, it can serve as an electrophile in nucleophilic addition reactions at the carbonyl carbon or participate in reactions involving the enolate form.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Potassium tetraoxoferrate(VI) | Basic conditions | 2-Fluoro-1-phenylethanone | High | cdnsciencepub.com |

| Dess-Martin periodinane (DMP) | CH₂Cl₂, Room temperature | 2-Fluoro-1-phenylethanone | Good to high | nih.gov |

| General Oxidants (e.g., CrO₃, KMnO₄) | Varies | 2-Fluoro-1-phenylethanone | Varies | smolecule.com |

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) is a strong base. libretexts.org Therefore, the -OH group must first be converted into a better leaving group. This activation is a critical step for synthesizing derivatives via nucleophilic attack at the C-1 position.

One common strategy is to perform the reaction in the presence of a strong acid. The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺), which can then be displaced by a nucleophile as a neutral water molecule, a much better leaving group. libretexts.org This approach is effective with strong, non-coordinating acids and nucleophilic counter-ions like Br⁻ or I⁻. libretexts.org

A more controlled method involves converting the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate. acs.org This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. acs.org The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction, which proceeds with inversion of configuration at the chiral center. thieme-connect.de

The Mitsunobu reaction also serves as a method for activating the hydroxyl group in situ for substitution by various nucleophiles, including carboxylates (leading to esters) and other nucleophiles, with predictable inversion of stereochemistry. unco.edu

| Activation Method | Reagents | Intermediate/Leaving Group | Key Features | Reference |

|---|---|---|---|---|

| Acid Catalysis | Strong acid (e.g., HBr, HI) | Oxonium ion (-OH₂⁺) / H₂O | Used for Sₙ1 or Sₙ2 with strong nucleophilic acids | libretexts.org |

| Sulfonate Ester Formation | TsCl, MsCl, or TfCl; Pyridine | Tosylate, Mesylate, or Triflate | Excellent leaving group; Sₙ2 proceeds with inversion | acs.orgthieme-connect.de |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nucleophile | Oxyphosphonium salt | Mild conditions; Inversion of configuration | unco.edu |

Transformations at the Fluoro-Substituted Carbon Center

Reactions at the C-2 carbon, which bears the fluorine atom, are less common than those at the hydroxyl group due to the high strength of the carbon-fluorine bond. However, certain transformations are possible and provide routes to different classes of compounds.

The direct nucleophilic substitution of the fluorine atom in this compound is challenging. The C-F bond is the strongest single bond in organic chemistry, and fluoride (B91410) is a poor leaving group under normal Sₙ2 conditions. However, under specific conditions, substitution can be achieved. For instance, some sources suggest that the fluorine atom can be replaced by various nucleophiles, such as hydroxide, to yield the corresponding diol, 1-phenyl-1,2-ethanediol. smolecule.com This type of reaction typically requires harsh conditions or specialized reagents to activate the C-F bond.

In many cases, reactions intended to substitute the fluorine might proceed through an alternative mechanism. For example, neighboring group participation by the hydroxyl group could facilitate the displacement of fluoride. If the hydroxyl group is deprotonated, the resulting alkoxide could attack the C-2 carbon intramolecularly to form an epoxide (phenyloxirane), with subsequent ring-opening by a nucleophile. This two-step process would result in the net substitution of the fluorine atom. The stereochemical outcome of such a pathway would be governed by the mechanism of the epoxide formation and ring-opening steps.

The stereochemistry at the C-2 carbon is a critical consideration in any transformation at this center. For a direct Sₙ2 substitution of the fluorine atom, complete inversion of the stereocenter would be expected. However, as noted, such reactions are rare.

More commonly, the stereochemistry at C-2 is set during the synthesis of the fluorohydrin itself, for example, by the ring-opening of a prochiral epoxide. The stereochemical outcome of reactions at the adjacent C-1 carbon can also be influenced by the fluorine atom at C-2. The electron-withdrawing nature of fluorine can affect the reactivity and stability of intermediates, such as carbocations at the benzylic C-1 position. researchgate.netbeilstein-journals.org

In reactions where the hydroxyl group is converted to a leaving group and then substituted, the reaction proceeds with inversion of configuration at C-1, while the stereocenter at C-2 remains unaffected. For instance, mesylation of a β-fluoro alcohol followed by reaction with sodium azide (B81097) leads to a β-fluoro amine with inversion of configuration at the carbon that bore the hydroxyl group. thieme-connect.de The presence of the fluorine atom does not typically interfere with this predictable stereochemical outcome. However, in reactions proceeding through carbocationic intermediates at C-1 (Sₙ1 type), the fluorine's inductive effect can disfavor cation formation, potentially altering the reaction pathway or rate. rsc.org

Reactions at the Phenyl Moiety

The phenyl group of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Its reactivity is governed by the electronic properties of the 1-(2-fluoroethyl)methanol substituent, which influences both the rate and regioselectivity of reactions on the aromatic ring.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of this compound, the substituent attached to the benzene (B151609) ring is -CH(OH)CH₂F. The directing effect of this group is determined by a combination of inductive and resonance effects. ulethbridge.cawikipedia.org

The hydroxyl (-OH) group is a strong activating group and an ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic system via resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the attack at these positions. organicchemistrytutor.combyjus.com Conversely, the fluorine and oxygen atoms are highly electronegative, exerting an electron-withdrawing inductive effect (-I effect) that deactivates the ring by reducing its electron density. libretexts.org

Standard electrophilic aromatic substitution reactions that can be applied to the phenyl ring of this compound include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Halogenation : This reaction introduces halogen atoms (Cl, Br) onto the aromatic ring, typically using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃. wikipedia.org For highly activated rings like phenols, a catalyst may not be necessary. byjus.com Given the activating nature of the substituent, mild conditions would likely be sufficient to yield a mixture of ortho- and para-halogenated products.

Nitration : The introduction of a nitro group (-NO₂) is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). byjus.com This reaction generates the nitronium ion (NO₂⁺) as the active electrophile, which would preferentially attack the ortho and para positions.

Sulfonation : This reversible reaction, carried out with fuming sulfuric acid (H₂SO₄/SO₃), introduces a sulfonic acid group (-SO₃H). wikipedia.org The reversibility can be useful in synthetic strategies where a blocking group is temporarily needed at the para position to force substitution at the ortho position.

Friedel-Crafts Reactions : Friedel-Crafts acylation introduces an acyl group (-COR), while alkylation introduces an alkyl group (-R). nih.gov These reactions typically employ an acyl or alkyl halide and a strong Lewis acid catalyst (e.g., AlCl₃). science-revision.co.ukdocbrown.info A potential complication with this compound is the presence of the hydroxyl group, which can coordinate with the Lewis acid catalyst, potentially deactivating it or leading to side reactions. Protection of the hydroxyl group may be necessary before carrying out a Friedel-Crafts reaction.

The expected outcomes of these reactions are summarized in the table below.

| Reaction Type | Typical Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | (R)-1-(2-Bromophenyl)-2-fluoroethanol and (R)-1-(4-Bromophenyl)-2-fluoroethanol |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (R)-2-Fluoro-1-(2-nitrophenyl)ethanol and (R)-2-Fluoro-1-(4-nitrophenyl)ethanol |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | (R)-2-(1-Hydroxy-2-fluoroethyl)benzenesulfonic acid and (R)-4-(1-Hydroxy-2-fluoroethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | (R)-1-(4-Acetylphenyl)-2-fluoroethanol and (R)-1-(2-Acetylphenyl)-2-fluoroethanol (requires -OH protection) |

Functionalization of the Phenyl Ring for Advanced Synthesis

Beyond classical electrophilic substitution, modern synthetic methods offer sophisticated strategies for the selective functionalization of the phenyl ring in this compound, enabling the construction of complex molecular architectures.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for achieving regioselective functionalization exclusively at the ortho position. wikipedia.org The strategy relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi or sec-BuLi) and directs deprotonation at the adjacent ortho C-H bond. uwindsor.cabaranlab.org The hydroxyl group of this compound, or more commonly its protected form (e.g., as a methoxymethyl (MOM) ether or carbamate), can act as an effective DMG. harvard.edu The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups. organic-chemistry.org

Functionalization via Cross-Coupling Reactions

A versatile, two-step approach to functionalization involves first installing a halide (e.g., Br or I) or a triflate group onto the phenyl ring, often via the electrophilic substitution reactions described previously. This halogenated or triflated derivative then serves as a substrate for various transition metal-catalyzed cross-coupling reactions. This methodology is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling : Reaction of the aryl halide with a boronic acid or ester, catalyzed by a palladium complex, forms a new C-C bond, enabling the synthesis of biaryl compounds or the introduction of alkyl or vinyl groups.

Heck Coupling : This palladium-catalyzed reaction couples the aryl halide with an alkene to form a new substituted alkene.

Sonogashira Coupling : This reaction involves the coupling of an aryl halide with a terminal alkyne, using palladium and copper co-catalysis, to synthesize aryl alkynes.

Buchwald-Hartwig Amination : A palladium-catalyzed reaction that forms a C-N bond between the aryl halide and an amine, providing access to substituted anilines.

Chan-Lam Coupling : A copper-catalyzed method to form C-O, C-N, or C-S bonds, for instance, by coupling the aryl boronic acid derivative with alcohols, amines, or thiols.

These advanced strategies significantly broaden the synthetic utility of this compound, allowing it to be used as a versatile chiral building block for complex target molecules.

| Strategy | Key Intermediate | Reaction Class | Functional Group Introduced |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | ortho-Lithiated derivative | Nucleophilic attack on electrophile | -COOH, -CHO, -Si(CH₃)₃, -B(OR)₂, -I, etc. |

| Cross-Coupling | ortho- or para-Halogenated derivative | Suzuki Coupling | Aryl, Alkyl, Vinyl |

| Sonogashira Coupling | Alkynyl | ||

| Buchwald-Hartwig Amination | Amino (-NR₂) | ||

| Heck Coupling | Substituted Vinyl |

Role of R 1 Phenyl 2 Fluoroethanol As a Chiral Building Block in Advanced Organic Synthesis

Precursor to Chiral Fluoroorganic Compounds

The strategic placement of fluorine in organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a high demand for chiral fluorinated building blocks. (R)-1-Phenyl-2-fluoroethanol serves as a key starting material for the synthesis of various chiral fluoroorganic compounds.

Synthesis of Enantiomerically Pure Fluorinated Heterocycles

Fluorinated heterocycles are of significant interest in medicinal chemistry due to their potential biological activity. The "fluorinated building block" approach is a common strategy for synthesizing these compounds, where a fluorine-containing starting material is elaborated into the final heterocyclic structure. beilstein-journals.org While direct examples of the conversion of this compound to fluorinated heterocycles are not extensively detailed in the provided search results, the general principle of using fluorinated building blocks is well-established. For instance, fluorinated aziridines have been synthesized from fluoroacetate (B1212596) derivatives. beilstein-journals.org The synthesis of various fluorinated heterocycles like pyrazoles, isoxazoles, and pyrimidines often starts from fluorinated 1,3-diketones. researchgate.net

Preparation of Complex Chiral Fluoro-Substituted Alcohols and Amines

This compound is a precursor for creating more complex chiral molecules containing fluorine. Chiral β-fluoro alcohols are important intermediates for synthesizing biologically active compounds. thieme-connect.de The development of methods to produce non-racemic chiral amines and amino alcohols is a major focus in organic synthesis due to their biological importance and use as chiral ligands or auxiliaries. academie-sciences.fr

One of the primary applications of chiral fluoroorganic building blocks is in the synthesis of pharmaceuticals. For example, derivatives of (S)-1-Phenyl-2-fluoroethanol, the enantiomer of the title compound, have been investigated for their potential as antidepressant and anticonvulsant drugs, as well as anticancer agents. smolecule.com

Application in the Construction of Stereodefined Molecular Scaffolds

The defined stereochemistry of this compound makes it an excellent synthon for constructing larger molecules with controlled three-dimensional structures.

Multistep Synthesis Pathways Incorporating this compound

Multistep synthesis is fundamental to creating complex organic molecules from simpler starting materials. libretexts.org this compound can be incorporated into such synthetic sequences. For example, a multi-step synthesis might involve the initial use of this compound to establish a key stereocenter, followed by a series of reactions to build the rest of the target molecule. This approach is common in the synthesis of natural products and pharmaceuticals. While a specific multi-step pathway starting from this compound is not detailed in the search results, the concept of using chiral building blocks in longer synthetic routes is a cornerstone of modern organic chemistry. libretexts.org

Investigation into its Potential as a Chiral Ligand or Catalyst Component

The presence of a chiral hydroxyl group in this compound suggests its potential for use as a component of a chiral ligand or catalyst. Chiral ligands are crucial for asymmetric catalysis, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. sigmaaldrich.comnobelprize.org

While the direct use of this compound as a ligand or catalyst is not explicitly documented in the provided search results, the synthesis of chiral ligands from chiral building blocks is a common strategy. sigmaaldrich.com For example, chiral amines and β-amino alcohols, which can be synthesized from precursors like this compound, are widely used to create chiral ligands. academie-sciences.frsigmaaldrich.com These ligands can then be complexed with a metal to form a chiral-at-metal catalyst, which can be used in a variety of asymmetric transformations. nih.gov

Design of Chiral Ligands Derived from this compound

The strategic incorporation of this compound into ligand scaffolds is a promising yet specialized area of research. The inherent chirality of this building block provides a foundation for creating an asymmetric environment around a metal center, which is crucial for inducing enantioselectivity in catalytic transformations. The presence of the fluorine atom can further modulate the electronic properties and conformational preferences of the resulting ligands, potentially leading to enhanced catalytic activity and selectivity.

While the direct synthesis of a broad range of ligand classes from this compound is not extensively documented in publicly available research, the principles of chiral ligand design allow for the theoretical exploration of several ligand types. These include, but are not limited to, phosphine (B1218219), diamine, and amino alcohol-based ligands. For instance, the hydroxyl group of this compound could serve as a handle for the introduction of phosphine moieties, leading to novel P,O-type ligands. Similarly, conversion of the alcohol to an amine would open pathways to chiral diamine or amino alcohol ligands.

Detailed research into the synthesis of a specific class of chiral ligands derived from this compound, such as a novel phosphoramidite (B1245037) ligand, would typically involve a multi-step synthetic sequence. An illustrative, though currently hypothetical, pathway could commence with the activation of the hydroxyl group of this compound, followed by nucleophilic substitution with a suitable phosphorus-containing fragment. Subsequent modifications would then lead to the final ligand structure. The characterization of such novel ligands would rely on standard analytical techniques, including NMR spectroscopy and mass spectrometry, to confirm their structure and purity.

Evaluation in Asymmetric Catalysis

The ultimate test of a newly designed chiral ligand lies in its performance in asymmetric catalytic reactions. The effectiveness of ligands derived from this compound would be assessed in various transformations, such as asymmetric hydrogenation, hydroformylation, or allylic alkylation. The choice of reaction would depend on the nature of the ligand and the target application.

The evaluation process involves screening the ligand in a chosen catalytic reaction under various conditions to optimize for conversion, yield, and, most importantly, enantioselectivity (ee). The enantiomeric excess of the product is a direct measure of the ligand's ability to discriminate between the two prochiral faces of the substrate.

For a hypothetical novel ligand derived from this compound, its evaluation in the asymmetric hydrogenation of a prochiral ketone, for example, would generate crucial performance data. The results of such an investigation would be meticulously recorded and are best presented in a data table format for clarity and comparative analysis.

Table 1: Hypothetical Evaluation of a Chiral Ligand Derived from this compound in Asymmetric Hydrogenation

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Acetophenone (B1666503) | 1 | Methanol | 25 | >95 | 85 (R) |

| 2 | Propiophenone | 1 | Methanol | 25 | >95 | 82 (R) |

| 3 | 2-Acetylnaphthalene | 1 | Toluene | 40 | 92 | 90 (R) |

| 4 | 1-Tetralone | 0.5 | Dichloromethane | 25 | 98 | 95 (S) |

The data presented in this table is hypothetical and serves as an illustrative example of how the performance of a novel chiral ligand would be evaluated and reported. It does not represent the results of actual experiments.

The findings from such evaluations would provide valuable insights into the structure-activity relationship of the new ligand class. For instance, variations in the substrate scope and the observed enantioselectivities would help in understanding the steric and electronic effects imparted by the this compound backbone on the catalytic process. Successful outcomes would not only validate the design concept but also pave the way for the development of more efficient and selective catalysts for the synthesis of valuable chiral compounds.

Mechanistic Investigations and Computational Chemistry Studies of R 1 Phenyl 2 Fluoroethanol

Computational Analysis of Conformational Preferences

The three-dimensional structure of a molecule is not static; it exists as an ensemble of interconverting conformers. Computational analysis is essential for identifying the most stable conformers and understanding the energetic factors that govern their relative populations.

The conformational landscape of a molecule is a map of its potential energy as a function of its geometric parameters, primarily dihedral angles. For molecules like (R)-1-Phenyl-2-fluoroethanol, rotation around the C-C and C-O bonds gives rise to various conformers.

Computational studies on the analogous molecule, 1-phenyl-2,2,2-trifluoroethanol (B1197755) (PhTFE), have been performed using methods such as Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3BJ) and Møller-Plesset perturbation theory (MP2). researchgate.netresearchgate.net These studies predict the existence of several energy minima. For PhTFE, three primary minima were identified, corresponding to different rotational positions of the hydroxyl and phenyl groups. researchgate.netacs.org After correcting for zero-point vibrational energy, only two of these conformers were found to be stable. researchgate.net The most stable conformer is characterized by a gauche arrangement, while a slightly higher energy trans conformer also exists. acs.org Experimental observation via chirped pulse Fourier transform microwave spectroscopy, however, only detected the most stable gauche conformer, suggesting that the energy barrier for conversion from the trans conformer is low enough that it relaxes to the global minimum under the experimental conditions of a supersonic jet expansion. acs.orgresearchgate.net

A similar analysis for this compound would involve scanning the potential energy surface by systematically rotating the key dihedral angles to locate all stable conformers and the transition states that connect them. The energy differences between these conformers and the heights of the rotational barriers determine the dynamics of conformational interchange.

Table 1: Calculated Relative Energies of 1-Phenyl-2,2,2-trifluoroethanol (PhTFE) Conformers This table is based on data for the analogous compound PhTFE to illustrate the expected conformational complexity.

| Conformer | Dihedral Angle (O-C-C-Ph) | Relative Energy (kJ mol⁻¹) | Computational Method |

| I (gauche+) | Approx. 60° | 0.0 (Global Minimum) | B3LYP-D3BJ / MP2 |

| II (trans) | Approx. 180° | > 0 | B3LYP-D3BJ / MP2 |

| III (gauche-) | Approx. -60° | > 0 (Unstable after ZPE correction) | B3LYP-D3BJ / MP2 |

| ZPE: Zero-Point Energy |

The conformational preferences of this compound are dictated by a delicate balance of intramolecular interactions, where the fluorine atom plays a critical role. Fluorine is the most electronegative element, making the C-F bond highly polarized. beilstein-journals.org This polarization introduces several key stereoelectronic effects.

Dipole-Dipole Interactions : The strong C-F bond dipole can interact with other polar bonds in the molecule, such as the C-O and O-H bonds. These interactions can be either stabilizing or destabilizing depending on their relative orientation, influencing which rotational conformers are favored. beilstein-journals.org

Intramolecular Hydrogen Bonding : A crucial interaction in fluorinated alcohols is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F). In studies of 2-fluoroethanol (B46154) and PhTFE, the most stable conformers are those that allow for this interaction. researchgate.netacs.org This weak hydrogen bond, though significantly less strong than conventional hydrogen bonds, is often sufficient to overcome steric repulsions and stabilize a gauche conformation over an anti one. unimi.itucla.edu

Hyperconjugation : A stabilizing effect can arise from the interaction between the lone pair electrons on the oxygen atom or the electrons in a C-H bond with the low-lying antibonding orbital of the C-F bond (σC-F). This n→σ or σ→σ* hyperconjugation is most effective when the interacting orbitals are anti-periplanar, a condition met in specific staggered conformations. beilstein-journals.orgunimi.it For 1,2-difluoroethane, this effect is known to stabilize the gauche conformer over the anti conformer. unimi.it

For this compound, these effects collectively would be expected to favor a folded or gauche conformation that maximizes attractive O-H···F and hyperconjugative interactions while minimizing unfavorable steric and dipolar repulsions.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the chemical reactivity of a molecule by analyzing its electronic structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, stating that many reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnumberanalytics.com The energies and spatial distributions of the HOMO and LUMO of this compound provide critical information about its reactivity.

HOMO : The HOMO represents the region of the molecule most likely to donate electrons in a reaction with an electrophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group.

LUMO : The LUMO represents the region of the molecule most likely to accept electrons from a nucleophile. The LUMO would likely be distributed over the phenyl ring and, significantly, would have a large coefficient on the carbon atom bonded to the fluorine (the benzylic carbon) and the carbon bearing the fluorine, due to the electron-withdrawing nature of the fluorine and oxygen atoms.

A small HOMO-LUMO energy gap generally implies higher reactivity. numberanalytics.com By analyzing the FMOs, one can predict the regioselectivity of reactions. For example, a nucleophilic attack is most likely to occur at the atomic center with the largest LUMO coefficient, while an electrophilic attack will target the site with the largest HOMO coefficient. wuxiapptec.com Computational software can readily calculate and visualize these orbitals, providing a qualitative and quantitative basis for predicting reaction outcomes. researchgate.net

While FMO theory predicts where a reaction might occur, transition state (TS) theory helps to understand the reaction rate by calculating the energy barrier (activation energy). wikipedia.org A transition state is the highest energy point along the lowest energy path from reactants to products—a saddle point on the potential energy surface. beilstein-journals.org

Computational methods can be used to locate the precise geometry and energy of a transition state for a given reaction involving this compound. For instance, one could model its formation via the enantioselective reduction of 2-fluoro-1-phenylethanone. The calculation would involve:

Defining the reactant (ketone + reducing agent) and product (alcohol) structures.

Using an algorithm, such as the nudged elastic band (NEB) method or a synchronous transit-guided quasi-Newton (STQN) method, to find an approximate reaction pathway and locate the TS structure. youtube.com

Optimizing this structure to find the exact saddle point.

Performing a frequency calculation to confirm it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

The calculated activation energy (the difference in energy between the TS and the reactants) can then be used in the Eyring equation to estimate the reaction rate constant. nih.gov This modeling is crucial for understanding reaction mechanisms, catalyst performance, and the origins of stereoselectivity.

Spectroscopic Data Interpretation through Computational Methods

Computational chemistry is an indispensable partner to experimental spectroscopy. By calculating spectroscopic properties for a proposed structure, one can compare the theoretical spectrum to the experimental one, providing strong evidence for the structural assignment. acs.org

For this compound, DFT calculations can predict a variety of spectroscopic data:

Vibrational Spectra (IR and Raman) : Frequency calculations yield the vibrational modes of the molecule. The calculated frequencies and intensities can be compared with experimental FT-IR and Raman spectra to assign specific peaks to specific bond stretches, bends, or torsions. This is particularly useful for identifying the O-H stretch, which is sensitive to hydrogen bonding and thus can help confirm the dominant conformation. rsc.org

NMR Spectra : It is possible to calculate the nuclear magnetic shielding tensors for each atom (e.g., ¹H, ¹³C, ¹⁹F). These values can be converted into chemical shifts (δ) and spin-spin coupling constants (J-couplings), which can then be directly compared to experimental NMR data to confirm the molecular structure and stereochemistry. scispace.com Through-space coupling between ¹H and ¹⁹F can be a particularly strong indicator of a conformation where these nuclei are in close proximity. ucla.edu

Electronic Circular Dichroism (ECD) : Since this compound is a chiral molecule, it exhibits an ECD spectrum. Time-dependent DFT (TD-DFT) calculations can predict the ECD spectrum for a given conformation. By comparing the calculated spectrum with the experimental one, it is possible not only to confirm the absolute configuration (R or S) but also to gain insight into the predominant solution-phase conformation, as the ECD spectrum is highly sensitive to the molecule's three-dimensional structure. mdpi.com

In studies of related molecules like PhTFE, the combination of high-resolution spectroscopy and computational analysis was essential to unravel the complex conformational landscape and the subtle effects of intermolecular interactions. acs.orgacs.org The same synergistic approach would be vital for a complete understanding of this compound.

Simulated NMR and IR Spectra for Structural Assignment (focus on methodology)

The structural assignment of this compound and related chiral fluoroalcohols is significantly enhanced by the simulation of their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This computational approach allows for a direct comparison between theoretical predictions and experimental results, aiding in the definitive identification of the compound's structure and stereochemistry.

The methodology for simulating these spectra typically involves a multi-step process rooted in quantum chemical calculations. uzh.chescholarship.org The initial step is a thorough conformational search to identify all possible low-energy structures (conformers) of the molecule. acs.org This is crucial for flexible molecules like this compound, which has multiple rotational bonds.

Once the stable conformers are identified, their geometries are optimized using sophisticated theoretical methods. Density Functional Theory (DFT) is a commonly employed method, with hybrid functionals like B3LYP often paired with dispersion corrections (e.g., D3(BJ)) to accurately account for non-covalent interactions. acs.orgresearchgate.net Another high-level method used is Møller-Plesset perturbation theory (MP2). researchgate.netchemrxiv.org The choice of the basis set is also critical for accuracy; sets such as Pople's 6-31G** or 6-311++G(d,p), and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently utilized. researchgate.netrsc.org

Following geometry optimization, the next step is the calculation of spectroscopic properties for each conformer:

IR Spectra : The simulation of IR spectra is based on calculating the harmonic vibrational frequencies. diva-portal.org These calculations determine the energies corresponding to the molecule's vibrational modes. The resulting frequencies are often systematically overestimated compared to experimental data, a discrepancy that is typically corrected by applying a uniform scaling factor. The intensity of each absorption band is calculated from the derivative of the dipole moment with respect to the vibrational motion. diva-portal.org

NMR Spectra : For NMR spectra, the primary task is the calculation of nuclear magnetic shielding constants. uzh.ch These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). uzh.ch The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for these calculations.

Finally, to generate a spectrum that can be compared with experimental results obtained from a sample at thermal equilibrium, a Boltzmann-weighted average of the simulated spectra of all significant conformers is computed. schrodinger.com The contribution of each conformer to the final spectrum is determined by its relative free energy, with lower-energy conformers contributing more significantly. schrodinger.com This averaging is essential for accurately reproducing the observed spectrum of a flexible molecule.

Table 1: Common Methodologies for Spectroscopic Simulation

| Parameter | Methodology |

|---|---|

| Conformational Search | Tools like CREST are used to explore the potential energy surface. acs.org |

| Geometry Optimization | Density Functional Theory (DFT) (e.g., B3LYP-D3, PBE0) or Møller-Plesset (MP2) theory. acs.orgresearchgate.netchemrxiv.orgschrodinger.com |

| Basis Sets | Pople-style (e.g., 6-31G**, 6-311++G(d,p)) or Correlation-Consistent (e.g., aug-cc-pVTZ). researchgate.netrsc.org |

| IR Frequencies | Calculation of harmonic frequencies, often with empirical scaling factors. diva-portal.org |

| NMR Chemical Shifts | Calculation of magnetic shielding constants (GIAO method) relative to a standard (TMS). uzh.ch |

| Final Spectrum | Boltzmann-weighted average of individual conformer spectra. schrodinger.com |

Conformational Analysis Correlated with Spectroscopic Observations

The spectroscopic properties of this compound are intrinsically linked to its conformational preferences. The molecule's flexibility arises primarily from rotation around the C1-C2 and C1-O single bonds. Computational analysis of analogous molecules, such as 1-(4-bromophenyl)-2-fluoroethanol (BPFE) and 2-fluoroethanol (2FE), provides significant insight into the likely conformational landscape. chemrxiv.orgrsc.org

Studies on these related fluoroethanols reveal the presence of several stable conformers, generally classified by the dihedral angles between key substituents. For BPFE, three main rotamers are identified: gt (fluorine gauche to hydroxyl, trans to phenyl), gg (fluorine gauche to hydroxyl, gauche to phenyl), and tg (fluorine trans to hydroxyl, gauche to phenyl). rsc.org

A dominant feature in these systems is the "gauche effect," where the conformer with the electronegative fluorine and hydroxyl groups in a gauche arrangement is often unexpectedly stable. rsc.orgresearchgate.net This stability is frequently attributed to the formation of a weak, intramolecular O-H···F hydrogen bond. researchgate.netresearchgate.net Computational studies on 2-fluoroethanol confirm that the gauche conformer is indeed the global minimum on the potential energy surface. chemrxiv.orgchemrxiv.org For the more complex BPFE, the gt rotamer is found to be the most favored in various solvents. rsc.org

These conformational preferences have direct spectroscopic consequences:

IR Spectroscopy : The presence and strength of the intramolecular O-H···F hydrogen bond can be observed in the O-H stretching region of the IR spectrum. A hydrogen-bonded O-H group typically absorbs at a lower frequency (wavenumber) compared to a "free" O-H group. researchgate.net The analysis of OH-stretching FTIR spectra of 2-fluoroethanol in supersonic jet expansions has been used to identify different conformers and their interactions. researchgate.net

NMR Spectroscopy : NMR is particularly sensitive to molecular conformation. The magnitude of the vicinal proton-proton coupling constants (³JHH) between the protons on C1 and C2 is described by the Karplus equation, which relates the coupling constant to the dihedral angle. By analyzing the experimental ³JHH values, it is possible to determine the relative populations of the different conformers in solution. rsc.org For instance, in the study of BPFE, NMR analysis in eight different solvents showed that the relative energies of the conformers, and thus their populations, are dependent on the polarity of the solvent. rsc.org

Computational chemistry provides the relative energies of these conformers, allowing for a prediction of their equilibrium populations. These theoretical predictions can then be validated against the populations derived from experimental NMR data. Ab initio molecular orbital calculations for BPFE correctly predicted the relative stability of the conformers, although some discrepancies with experimental values highlighted the challenges in perfectly modeling solvent effects and subtle intramolecular interactions. rsc.org

Table 2: Calculated Relative Energies (kcal/mol) of 1-(4-bromophenyl)-2-fluoroethanol (BPFE) Rotamers in Different Solvents (Data from NMR Analysis) rsc.org

| Solvent | ΔE(gg–gt) | ΔE(tg–gt) |

|---|---|---|

| CCl₄ | 1.6 | 1.0 |

| CDCl₃ | 1.2 | 0.8 |

| (CD₃)₂CO | 0.6 | 0.5 |

| DMSO | 0.5 | 0.5 |

This data illustrates how the energy difference between the conformers decreases in more polar solvents, indicating a shift in the conformational equilibrium. Similar solvent-dependent conformational behavior is expected for this compound.

Emerging Research Directions and Future Prospects for R 1 Phenyl 2 Fluoroethanol

Integration with Sustainable Chemistry Principles

A significant push in modern chemistry is the adoption of green chemistry principles to minimize environmental impact. mdpi.comresearchgate.net This involves creating chemical processes that are more efficient and generate less hazardous waste. acs.orgsemanticscholar.org

Development of Greener Synthetic Routes (e.g., flow chemistry, solvent-free conditions)

The transition from traditional batch synthesis to greener alternatives like flow chemistry and solvent-free reactions is a key area of development. rsc.orgijrpr.com Flow chemistry offers precise control over reaction conditions, leading to potentially higher yields and safer processes. Solvent-free synthesis, on the other hand, directly addresses the environmental concerns associated with volatile organic compounds by eliminating them from the reaction process. researchgate.netresearchgate.net These methods are being explored to make the production of (R)-1-Phenyl-2-fluoroethanol more environmentally and economically sustainable. scribd.com

Catalyst Recycling and Waste Minimization in Synthesis

To enhance the sustainability of synthesizing this compound, research is focused on catalyst recycling and waste reduction. Immobilizing catalysts on solid supports allows for their easy separation and reuse, which is particularly important when using expensive or toxic catalysts. aaqr.org Additionally, developing atom-economical reactions, where most of the reactants are incorporated into the final product, is a crucial strategy for minimizing waste. acs.org

Exploration in Materials Science Precursors

The unique properties of this compound, including its chirality and the presence of fluorine, make it an attractive precursor for advanced materials. nih.govnih.gov

Synthesis of Chiral Fluorinated Polymers or Copolymers

This compound can be used as a monomer to create chiral fluorinated polymers. smolecule.comunimi.it These polymers are expected to have unique properties, such as thermal stability and chemical resistance, due to their fluorine content. researchgate.netresearchgate.net The chirality introduced by the monomer can lead to polymers with specific optical properties or the ability to recognize other chiral molecules. smolecule.comacs.org

Table 1: Potential Chiral Fluorinated Polymers from this compound

| Polymer Type | Potential Monomer Derivative | Expected Properties |

|---|---|---|

| Polyacrylate | (R)-1-phenyl-2-fluoroethyl acrylate | High optical activity, thermal stability |

| Polyester | Di-acid condensation with this compound | Biodegradability, chiral recognition |

Application in Liquid Crystals or Advanced Functional Materials

The chiral nature of this compound makes it a candidate for use as a chiral dopant in liquid crystals. smolecule.comrsc.org Chiral dopants can induce helical structures in liquid crystal phases, which is essential for certain display and sensor applications. The presence of fluorine can also favorably influence the dielectric properties of the liquid crystal material. rsc.org Furthermore, this compound can serve as a building block for other functional materials, such as chiral metal-organic frameworks. smolecule.com

Novel Methodologies for Enantiopure Access

Efficiently producing the pure (R)-enantiomer of 1-Phenyl-2-fluoroethanol is critical for its applications. uni-regensburg.de Research is ongoing to develop more effective and scalable synthetic methods.

Biocatalysis, using enzymes such as alcohol dehydrogenases, presents a highly selective method for producing the desired enantiomer under mild conditions. researchgate.net These enzymatic methods are often lauded for their high enantiomeric excess and green credentials. researchgate.net Transaminases also offer an environmentally friendly route for the synthesis of chiral amines from prochiral ketones, which can be precursors to the target alcohol. rsc.org Asymmetric synthesis, employing chiral catalysts to guide the reaction towards the desired stereoisomer, remains a major focus of research. beilstein-journals.org

Table 2: Comparison of Methodologies for Enantiopure Access

| Methodology | Typical Catalyst/Enzyme | Key Advantages |

|---|---|---|

| Biocatalytic Reduction | Alcohol Dehydrogenase | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. researchgate.net |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium Complexes | High efficiency, applicable to a broad range of substrates. |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Electrochemistry-Assisted Asymmetric Synthesis